{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane
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Overview
Description
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane is a complex organosilicon compound characterized by the presence of a naphthalene moiety linked to a butynyl group, which is further connected to a tri(propan-2-yl)silane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane typically involves the coupling of a naphthalene derivative with a butynyl silane precursor. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which provides high regioselectivity and yield . The reaction conditions often include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where groups like halides or alkoxides can replace the propan-2-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and drug design.
Mechanism of Action
The mechanism of action of {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane involves its interaction with molecular targets through various pathways. The naphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the butynyl group can participate in covalent bonding with nucleophilic sites. The silicon center can also form coordination complexes with metal ions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but differs in its functional groups and overall structure.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in having an alkyne group, but with different substituents and applications.
Di(naphthalen-2-yl)-1,2-diphenylethene: Contains naphthalene units but is used primarily in the study of aggregation-induced emission properties.
Uniqueness
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane is unique due to its combination of a naphthalene moiety with a butynyl silane group, providing a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
765906-54-5 |
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Molecular Formula |
C23H32OSi |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
4-naphthalen-2-ylbut-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H32OSi/c1-18(2)25(19(3)4,20(5)6)24-16-10-9-11-21-14-15-22-12-7-8-13-23(22)17-21/h7-8,12-15,17-20H,9,11H2,1-6H3 |
InChI Key |
JVNACFAODBIELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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